molecular formula C16H16N2O3S B5544524 N-(4-carbamoylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide

N-(4-carbamoylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide

Cat. No.: B5544524
M. Wt: 316.4 g/mol
InChI Key: CHVKTUVEQVXNRK-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide is a benzamide derivative characterized by a 2-methoxy group, a 4-(methylsulfanyl) substituent on the benzoyl ring, and a 4-carbamoylphenylamide moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-2-methoxy-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-21-14-9-12(22-2)7-8-13(14)16(20)18-11-5-3-10(4-6-11)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVKTUVEQVXNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

For industrial-scale production, the synthesis of this compound is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of functional groups such as the carbamoyl and methoxy groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations in Benzamide Derivatives

Table 1: Structural Comparison of Key Benzamide Derivatives

Compound Name Substituents (Position) Key Functional Groups Applications/Activity
N-(4-carbamoylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide 2-OCH₃, 4-SCH₃, 4-carbamoylphenylamide Methoxy, methylsulfanyl, carbamoyl Under investigation (potential HDAC inhibition)
2-Methoxy-4-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide 2-OCH₃, 4-SCH₃, thiazolylamide Methoxy, methylsulfanyl, thiazole Antibacterial/antifungal research
4-Methoxy-N-(4-methoxy-2-nitro-phenyl)benzamide 4-OCH₃, 2-NO₂, 4-methoxyphenylamide Methoxy, nitro Crystallography studies
4-Amino-N-(4-amino-2-methoxyphenyl)benzamide 4-NH₂, 2-OCH₃, 4-aminophenylamide Amino, methoxy Dye intermediates, solubility studies
2-Chloro-3-(methylsulfanyl)-N-(1-methyltetrazol-5-yl)-4-(trifluoromethyl)benzamide 2-Cl, 3-SCH₃, 4-CF₃, tetrazolylamide Chloro, trifluoromethyl, tetrazole Herbicidal (HPPD inhibitor tolerance)

Key Observations :

  • Electronic Effects : The electron-donating methoxy and methylsulfanyl groups in the target compound contrast with the electron-withdrawing nitro (in ) and trifluoromethyl (in ) groups in analogs. This impacts reactivity and binding affinity in biological systems.

Insights :

  • Ultrasound-assisted synthesis (as in ) could reduce reaction times for the target compound compared to conventional reflux methods used for triazole derivatives .
  • The carbamoyl group may necessitate protective-group strategies to prevent undesired side reactions during synthesis.

Anticancer Activity :

  • HPAPB (a hydroxamic acid benzamide) exhibits IC₅₀ values of 100–200 μM against HepG2 and A549 cells, with lower toxicity (LD₅₀ = 1.29 g/kg) than SAHA . The target compound’s methylsulfanyl group may improve metabolic stability compared to HPAPB’s hydroxamic acid moiety.

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